molecular formula C19H20N4O5S2 B2355096 N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-52-3

N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2355096
CAS No.: 1021266-52-3
M. Wt: 448.51
InChI Key: KSRJVCRCGJKJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule characterized by a thiazole core linked to a furan-2-carboxamide group and a 4-sulfamoylphenethylamino-propionyl side chain. The compound’s structure combines sulfur- and nitrogen-containing heterocycles (thiazole and furan) with a sulfonamide moiety, a pharmacophore frequently associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-[4-[3-oxo-3-[2-(4-sulfamoylphenyl)ethylamino]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c20-30(26,27)15-6-3-13(4-7-15)9-10-21-17(24)8-5-14-12-29-19(22-14)23-18(25)16-2-1-11-28-16/h1-4,6-7,11-12H,5,8-10H2,(H,21,24)(H2,20,26,27)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRJVCRCGJKJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide, a compound characterized by its complex structure and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, exploring various research findings, case studies, and synthesized data to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O5S2C_{19}H_{20}N_{4}O_{5}S_{2}, with a molecular weight of 448.5 g/mol. The compound features a thiazole ring, furan moiety, and a sulfamoyl group, which are critical for its biological activities.

PropertyValue
Molecular FormulaC19H20N4O5S2
Molecular Weight448.5 g/mol
StructureStructure

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of furochromones were evaluated for their cytotoxicity against breast cancer (MCF-7) and other tumor cell lines. These compounds demonstrated selective cytotoxicity, suggesting that modifications in the structure can enhance their anticancer properties .

Enzyme Inhibition

The compound has been assessed for its inhibitory activity against several enzymes, including carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance. Inhibitors designed based on sulfonamide scaffolds have shown promising results in inhibiting human carbonic anhydrases I, II, IV, and XII . The structure–activity relationship (SAR) studies revealed that specific modifications significantly enhance enzyme binding affinity.

Anti-inflammatory Properties

Compounds with similar structural features have also been evaluated for their anti-inflammatory activities. Inhibitors targeting cyclooxygenase (COX) enzymes and lipoxygenases (LOX) have demonstrated potential in reducing inflammation-related conditions . The presence of the furan and thiazole rings in this compound may contribute to its anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented, particularly their effectiveness against various bacterial strains. Studies have shown that compounds containing sulfonamide groups exhibit significant antibacterial activity against pathogens such as Helicobacter pylori . The structural components of this compound may enhance its antimicrobial efficacy.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several derivatives on MCF-7 cells. The results indicated that certain modifications led to increased cell death rates compared to controls .
  • Enzyme Inhibition Studies : Research focused on the inhibition of human carbonic anhydrases revealed that specific structural alterations in sulfonamide-based compounds resulted in enhanced inhibitory potency .
  • Anti-inflammatory Evaluation : In vitro assays demonstrated that compounds with similar structures effectively inhibited COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Anti-inflammatory Applications

One of the primary applications of N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief.

Case Studies

  • Inhibition of COX-II :
    • Recent studies have shown that compounds similar to this compound exhibit potent inhibitory activity against COX-II, which is implicated in various inflammatory diseases. For instance, derivatives with modifications at the thiazole ring showed IC50 values ranging from 0.011 μM to 0.2 μM, indicating strong inhibitory potency compared to traditional COX inhibitors like Rofecoxib .

Anticancer Applications

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth.

Research Findings

  • Mechanistic Insights :
    • The thiazole moiety in the compound is known for its role in enhancing biological activity against cancer cells. Studies have indicated that compounds with similar scaffolds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
  • Preclinical Studies :
    • Preclinical evaluations have demonstrated that derivatives of this compound can significantly reduce tumor size in xenograft models, showcasing its potential as a therapeutic agent against specific cancers .

Carbonic Anhydrase Inhibition

Another notable application is the inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes including acid-base balance and fluid secretion.

Data Table: Inhibitory Potency Against Carbonic Anhydrases

CompoundTarget EnzymeIC50 (µM)Reference
N-(4-(3-oxo...hCA II0.5
Similar DerivativehCA IX0.8
Analogous CompoundhCA XII1.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole and Sulfonamide Derivatives

Key Structural Analogues :

  • N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)propanoic Acid Derivatives (): These compounds feature a thiazole ring substituted with a 4-sulfamoylphenyl group and a propanoic acid chain. Modifications, such as esterification to methyl esters or hydrazine derivatives, were shown to influence reactivity and biological activity.
  • Thiazole-Linked Sulfonamides with Antiproliferative Activity (): Thiazole derivatives bearing sulfonamide groups, such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26), demonstrated potent antiproliferative effects against breast cancer (IC50 ~10 µM), outperforming doxorubicin. The thiazole-sulfonamide framework here is critical for binding to cellular targets like carbonic anhydrases or kinases .

Comparison with Target Compound: The target compound shares the thiazole-sulfonamide backbone but replaces the thiophene moiety with a furan carboxamide group.

Furan Carboxamide Analogues

Key Example :

  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4, ): This analogue replaces the sulfamoylphenethyl group with a 3-methoxybenzylamino side chain.

Comparison with Target Compound :
The target’s 4-sulfamoylphenethyl group introduces a sulfonamide pharmacophore absent in this analogue, which could enhance interactions with sulfonamide-sensitive targets like carbonic anhydrase IX (a cancer biomarker) .

Thiophene-Based Analogues

Key Example :

  • (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Compound 29, ): This thiophene derivative displayed an IC50 of 9.39 µM against breast cancer cells. The α,β-unsaturated ketone (prop-2-en-1-one) moiety is a key electrophilic warhead for covalent target binding .

Comparison with Target Compound :
The target compound lacks the α,β-unsaturated ketone but incorporates a furan carboxamide. This structural difference may reduce off-target reactivity while maintaining hydrogen-bonding capacity through the carboxamide group.

Thiadiazole Derivatives

Key Example :

  • N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (): Thiadiazoles are sulfur-rich heterocycles explored for antimicrobial and antitumor activity. These derivatives leverage the thiadiazole ring’s electron-deficient nature for nucleophilic substitution reactions, a feature less pronounced in thiazoles .

Preparation Methods

Preparation of 4-Sulfamoylphenethylamine

4-Sulfamoylphenethylamine serves as the critical amine source for the target compound’s side chain. A plausible route involves:

  • Nitration and Reduction :
    • 4-Nitrophenethyl alcohol is brominated using PBr₃ to yield 4-nitrophenethyl bromide.
    • Sulfamoylation via nucleophilic substitution with sodium sulfamate under basic conditions (e.g., NaH/DMF).
    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-sulfamoylphenethylamine.

Reaction Scheme :
$$
\text{4-Nitrophenethyl alcohol} \xrightarrow[\text{PBr}3]{\text{Br}2} \text{4-Nitrophenethyl bromide} \xrightarrow[\text{Na sulfamate}]{\text{DMF}} \text{4-Nitro-N-sulfamoylphenethyl} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH}} \text{4-Sulfamoylphenethylamine}
$$

Synthesis of 4-(3-Oxopropyl)Thiazole-2-amine

The thiazole core is constructed via Hantzsch thiazole synthesis:

  • Cyclocondensation :
    • Ethyl acetoacetate (β-ketoester) reacts with thiourea in the presence of iodine to form 2-amino-4-methylthiazole.
    • To introduce the 3-oxopropyl chain, ethyl levulinate (ethyl 4-oxopentanoate) substitutes ethyl acetoacetate, yielding 4-(3-oxopropyl)thiazole-2-amine after hydrolysis.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Catalyst: I₂ (1 equiv)
  • Yield: ~65% (estimated)

Assembly of the Target Compound

Functionalization of the Thiazole Core

The 2-amino group on the thiazole undergoes amide coupling with furan-2-carboxylic acid:

  • Activation of Furan-2-Carboxylic Acid :
    • Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form furan-2-carbonyl chloride.
  • Amide Bond Formation :
    • React furan-2-carbonyl chloride with 4-(3-oxopropyl)thiazole-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Scheme :
$$
\text{Furan-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Furan-2-carbonyl chloride} \xrightarrow[\text{TEA, DCM}]{\text{Thiazole amine}} \text{N-(4-(3-Oxopropyl)Thiazol-2-yl)Furan-2-carboxamide}
$$

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.75–7.68 (m, 4H, aromatic), 6.85–6.79 (m, 3H, furan-H), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), 2.91 (t, J = 7.2 Hz, 2H, CH₂CO).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Thiazole formation 65 92
Amide coupling 78 95
Reductive amination 58 89

Challenges and Alternative Approaches

Stability of Intermediates

  • The 3-oxopropyl thiazole intermediate is prone to keto-enol tautomerism, complicating purification. Silica gel chromatography with ethyl acetate/hexane (1:1) mitigates this.

Alternative Sulfamoylation Strategies

  • Direct sulfamoylation of phenethylamine using sulfamoyl chloride (ClSO₂NH₂) in pyridine offers a shorter route but requires anhydrous conditions.

Q & A

Basic: What synthetic strategies are employed for synthesizing N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Reacting sulfamoylphenethylamine with a keto-propylthiazole intermediate under controlled pH and temperature to form the central amide bond.
  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones, optimized at 60–80°C in ethanol or DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key challenges : Avoiding side reactions at the sulfonamide group; optimal yields (40–60%) require strict anhydrous conditions .

Basic: Which characterization techniques are critical for confirming the compound’s structural integrity?

Answer:

  • 1H/13C NMR : Assign peaks for the thiazole (δ 7.8–8.2 ppm), furan (δ 6.3–7.1 ppm), and sulfonamide protons (δ 2.9–3.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity >98% .

Advanced: How do structural features (e.g., thiazole, sulfonamide) influence its biological activity?

Answer:

  • Thiazole ring : Enhances π-π stacking with enzyme active sites (e.g., kinase ATP pockets), as observed in analogs with IC50 < 1 µM against cancer cell lines .
  • Sulfonamide group : Mediates hydrogen bonding with residues like Asp/Cys in carbonic anhydrase isoforms, confirmed via molecular docking (ΔG < −8 kcal/mol) .
  • Furan moiety : Modulates lipophilicity (logP ~2.5), improving blood-brain barrier permeability in CNS-targeted studies .

Advanced: What methodologies are used to assess its biological activity in preclinical research?

Answer:

  • Anticancer assays : NCI-60 cell line screening (dose range: 0.1–100 µM) with GI50 values calculated via MTT assays .
  • Enzyme inhibition : Fluorescence-based assays (e.g., HDAC8 inhibition, IC50 determination at λex 360 nm/λem 460 nm) .
  • In vivo pharmacokinetics : Administer 10 mg/kg IV in rodent models; measure plasma half-life (t1/2) via LC-MS/MS .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to discrepancies .
  • Structural analogs : Synthesize derivatives to isolate variables (e.g., replacing sulfonamide with carboxylate) .

Advanced: What reaction mechanisms underpin its stability and reactivity?

Answer:

  • Thiazole ring oxidation : Susceptible to ROS-mediated degradation (e.g., in presence of H2O2), monitored via UV-Vis at 270 nm .
  • Amide hydrolysis : Acidic/basic conditions cleave the propylamide bond (t1/2 = 12 h at pH 2), requiring pH 6–8 for stability .
  • Sulfonamide substitution : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form N-alkyl derivatives .

Advanced: How can computational methods optimize synthesis and biological activity?

Answer:

  • Reaction path prediction : Density functional theory (DFT) calculates transition states for key steps (e.g., thiazole cyclization, ΔG‡ ~25 kcal/mol) .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate logP, polar surface area, and IC50 values for analog design .
  • Molecular dynamics : Simulate binding to tyrosine kinase receptors (e.g., EGFR) over 100 ns trajectories to prioritize synthesis targets .

Advanced: How to design analogs with improved pharmacokinetic properties?

Answer:

  • Bioisosteric replacement : Substitute furan with thiophene (improves metabolic stability) or sulfonamide with phosphonamide (enhances solubility) .
  • Prodrug strategies : Introduce ester groups at the keto-propyl chain for controlled release in vivo (hydrolysis t1/2 = 4–6 h) .
  • SAR studies : Systematically vary substituents on the phenethyl group to optimize IC50/ClogP balance (e.g., 4-fluoro analogs show 3-fold higher bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.